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Introduction
In the landscape of modern medicinal chemistry, fluorinated aromatic compounds are of

paramount importance. The strategic incorporation of fluorine atoms can profoundly influence a

molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced

metabolic stability, increased binding affinity, and improved bioavailability.[1][2] 3',5'-Difluoro-
2'-nitroacetophenone (CAS RN: 1806304-32-4) is a halogenated nitroaromatic ketone that,

while currently having limited published data, represents a potentially valuable building block

for the synthesis of novel pharmaceutical agents and other fine chemicals.

This technical guide provides a comprehensive predictive analysis of the physical and chemical

properties of 3',5'-Difluoro-2'-nitroacetophenone. In the absence of extensive experimental

data, this document leverages established chemical principles and comparative data from

closely related structural isomers to offer a robust profile for researchers. The insights herein

are intended to facilitate the design of synthetic routes, anticipate reactivity, and guide the

characterization of this promising chemical intermediate.
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Molecular Structure and Predicted Physicochemical
Properties
The structure of 3',5'-Difluoro-2'-nitroacetophenone features an acetophenone core with

three key substituents on the phenyl ring: two fluorine atoms at the 3' and 5' positions and a

nitro group at the 2' position. This specific arrangement of electron-withdrawing groups is

expected to significantly influence the molecule's electronic properties, reactivity, and physical

characteristics.

Due to the limited availability of experimental data for 3',5'-Difluoro-2'-nitroacetophenone, the

following table presents a comparative analysis with its non-nitrated precursor and the three

positional isomers of nitroacetophenone. This comparison allows for an estimation of the

properties of the target compound.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/product/b1413056/docs?utm_src=pdf-body#3-5-difluoro-2-nitroacetophenone-a-technical-profile-and-predictive-analysis
https://www.benchchem.com/product/b1413056/docs?utm_src=pdf-body#3-5-difluoro-2-nitroacetophenone-a-technical-profile-and-predictive-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1413056?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property

3',5'-
Difluoroace
tophenone[
3]

2'-
Nitroacetop
henone[4]
[5][6]

3'-
Nitroacetop
henone[7]
[8][9][10]

4'-
Nitroacetop
henone[11]
[12][13][14]

3',5'-

Difluoro-2'-

nitroacetoph

enone

(Predicted)

CAS Number 123577-99-1 577-59-3 121-89-1 100-19-6
1806304-32-

4

Molecular

Formula
C₈H₆F₂O C₈H₇NO₃ C₈H₇NO₃ C₈H₇NO₃ C₈H₆F₂NO₃

Molecular

Weight
156.13 165.15 165.15 165.15 201.13

Appearance

White to pale

yellow fused

solid

Clear yellow

liquid or

crystals

Light beige

crystalline

powder

Yellow

crystalline

powder

Predicted to

be a yellow to

light brown

solid

Melting Point

(°C)
34-38 28-30 76-80 75-78

Predicted to

be in the

range of 60-

90 °C

Boiling Point

(°C)

Not readily

available

159 (at 16

mmHg)
202 202

Predicted to

be >200 °C at

atmospheric

pressure

Solubility Not specified

Insoluble in

water; soluble

in ethanol,

ether,

chloroform[6]

[15]

Insoluble in

water; soluble

in hot water

and ether[9]

Insoluble in

water; soluble

in ethanol,

ether,

benzene[11]

Predicted to

be insoluble

in water and

soluble in

common

organic

solvents

Justification for Predictions:
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Appearance and Physical State: The addition of a nitro group to aromatic systems often

imparts a yellow color. Given that related nitroacetophenones are solids, it is highly probable

that 3',5'-Difluoro-2'-nitroacetophenone will also be a solid at room temperature.

Melting Point: The melting point is influenced by molecular symmetry and intermolecular

forces. The introduction of the nitro group and additional fluorine atoms will increase the

molecular weight and polarity compared to 3',5'-difluoroacetophenone, likely leading to a

higher melting point. The ortho-nitro group may introduce some steric hindrance, potentially

affecting crystal packing compared to the meta and para isomers.

Boiling Point: The increased molecular weight and polarity due to the nitro and fluoro groups

are expected to result in a significantly higher boiling point compared to the non-nitrated

analog.

Solubility: Similar to other nitroacetophenones, the compound is expected to have poor

solubility in water but good solubility in common organic solvents like dichloromethane, ethyl

acetate, and acetone.

Anticipated Reactivity and Synthetic Utility
The reactivity of 3',5'-Difluoro-2'-nitroacetophenone is governed by its three functional

groups: the ketone, the nitro group, and the substituted aromatic ring.

Ketone Group: The acetyl group can undergo a variety of reactions typical of ketones. These

include reduction to an alcohol, reductive amination to form amines, and condensation

reactions at the alpha-carbon. The strong electron-withdrawing nature of the ortho-nitro and

meta-fluoro groups will make the carbonyl carbon more electrophilic.

Nitro Group: The nitro group is readily reduced to an amine under various conditions (e.g.,

catalytic hydrogenation, or using metals like tin or iron in acidic media).[9] This

transformation is a cornerstone of synthetic chemistry, providing a route to ortho-amino

acetophenones, which are valuable precursors for the synthesis of heterocyclic compounds

like quinolines and benzodiazepines.

Aromatic Ring: The aromatic ring is highly deactivated towards electrophilic aromatic

substitution due to the presence of three electron-withdrawing groups. Conversely, it is

activated for nucleophilic aromatic substitution (SNAAr). While fluorine is not as good a
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leaving group as chlorine or bromine in SNAAr reactions, the strong activation provided by

the ortho-nitro group could facilitate the displacement of one of the fluorine atoms by strong

nucleophiles.

The combination of these reactive sites makes 3',5'-Difluoro-2'-nitroacetophenone a versatile

intermediate. For instance, selective reduction of the nitro group followed by intramolecular

condensation could lead to novel fluorinated heterocyclic scaffolds, a motif of significant

interest in drug discovery.[16]

Proposed Synthetic Protocol
A plausible route for the synthesis of 3',5'-Difluoro-2'-nitroacetophenone is the electrophilic

nitration of 3',5'-difluoroacetophenone. The acetyl group is a meta-director, and while fluorine is

an ortho-, para-director, the acetyl group's directing effect and the overall deactivation of the

ring will likely favor nitration at the 2-position, which is ortho to the acetyl group and meta to

both fluorine atoms.

Experimental Workflow: Nitration of 3',5'-Difluoroacetophenone
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Reaction Setup

Nitration Reaction

Work-up and Isolation

Purification

1. Add 3',5'-difluoroacetophenone to concentrated H₂SO₄ at 0°C.

4. Slowly add the nitrating mixture to the acetophenone solution, maintaining the temperature below 5°C.

2. Prepare a nitrating mixture of concentrated HNO₃ and H₂SO₄.

3. Cool the nitrating mixture to 0°C.

5. Stir the reaction mixture at 0-5°C for 1-2 hours.

6. Pour the reaction mixture onto crushed ice.

7. Collect the precipitate by vacuum filtration.

8. Wash the solid with cold water until the filtrate is neutral.

9. Recrystallize the crude product from a suitable solvent (e.g., ethanol).

10. Dry the purified product under vacuum.

11. Characterize the final product (NMR, IR, MS, MP).

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 3',5'-Difluoro-2'-nitroacetophenone.
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Step-by-Step Methodology:

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer

and a thermometer, dissolve 3',5'-difluoroacetophenone (1.0 eq) in concentrated sulfuric acid

(5-10 volumes) and cool the solution to 0°C in an ice-salt bath.

Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid

(1.1 eq) to concentrated sulfuric acid (2-3 volumes) and cool the mixture to 0°C.

Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 3',5'-

difluoroacetophenone, ensuring the internal temperature does not exceed 5°C.

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2

hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Quenching and Isolation: Carefully pour the reaction mixture onto a vigorously stirred mixture

of crushed ice and water.

Filtration and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid

thoroughly with cold water until the washings are neutral to litmus paper.

Purification: Recrystallize the crude solid from a suitable solvent system, such as

ethanol/water, to yield the purified 3',5'-Difluoro-2'-nitroacetophenone.

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final

product by NMR, IR, and mass spectrometry, and determine its melting point.

Self-Validating System: The success of this protocol relies on careful temperature control to

prevent the formation of dinitrated byproducts and ensure regioselectivity. The purification by

recrystallization is crucial for removing any unreacted starting material and other isomers. The

final characterization will confirm the identity and purity of the product. This general procedure

is adapted from standard methods for the nitration of acetophenone.[17]

Predicted Spectroscopic Characteristics
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons

of the acetyl group will likely appear as a singlet between δ 2.5 and 2.7 ppm.[18] The two
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aromatic protons will be in a more complex region, likely between δ 7.5 and 8.5 ppm,

appearing as a multiplet due to coupling with each other and with the two fluorine atoms.

¹³C NMR: The carbonyl carbon should appear around δ 190-200 ppm. The methyl carbon will

be around δ 25-30 ppm. The aromatic carbons will show characteristic shifts influenced by

the substituents, with the carbon bearing the nitro group being significantly downfield.

Additivity rules for substituent chemical shifts can provide a rough estimate of the aromatic

carbon resonances.[19]

¹⁹F NMR: The two fluorine atoms are chemically equivalent and should appear as a single

resonance in the ¹⁹F NMR spectrum. The chemical shift will be in the typical range for aryl

fluorides, and the signal will likely be a multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic

absorption bands for the carbonyl and nitro groups. A strong, sharp peak for the C=O stretch

is expected in the range of 1690-1715 cm⁻¹.[20][21] The asymmetric and symmetric

stretching vibrations of the nitro group (NO₂) should give rise to two strong bands, typically

around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion

peak [M]⁺ at m/z = 201 should be observable. Key fragmentation pathways would likely

involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 186, and the loss of

the acetyl group (•COCH₃) to give a fragment at m/z = 158. Another characteristic

fragmentation would be the loss of the nitro group (•NO₂) to yield a fragment at m/z = 155.

[22][23]

Conclusion and Future Work
3',5'-Difluoro-2'-nitroacetophenone is a chemical intermediate with significant potential in the

synthesis of complex, biologically active molecules. While experimental data for this specific

compound is scarce, a detailed predictive profile of its physical, chemical, and spectroscopic

properties has been constructed based on established chemical principles and data from

analogous compounds.

The proposed synthetic route via nitration of 3',5'-difluoroacetophenone offers a viable method

for its preparation in the laboratory. The anticipated reactivity of the ketone, nitro group, and the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.researchgate.net/publication/7026618_13C_NMR_chemical_shifts_of_carbonyl_groups_in_substituted_benzaldehydes_and_acetophenones_Substituent_chemical_shift_increments
https://www.uobabylon.edu.iq/eprints/publication_3_25384_1587.pdf
https://www.tutorchase.com/answers/ib/chemistry/how-do-you-identify-carbonyl-groups-using-ir-spectroscopy
https://app.studyraid.com/en/read/15383/534063/mass-spectrometry-fragmentation-of-acetophenone
https://askfilo.com/user-question-answers-smart-solutions/explain-all-possible-fragmentation-for-in-mass-spectrometry-3430323532373031
https://www.benchchem.com/product/b1413056/docs?utm_src=pdf-body#3-5-difluoro-2-nitroacetophenone-a-technical-profile-and-predictive-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1413056?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


aromatic ring opens up numerous possibilities for its use as a versatile building block in

medicinal and materials chemistry.

It must be emphasized that this guide is largely predictive. The immediate future work should

focus on the experimental validation of these predictions. This includes the synthesis and

purification of 3',5'-Difluoro-2'-nitroacetophenone, followed by a thorough characterization of

its properties. Such studies will be invaluable to the scientific community and will undoubtedly

pave the way for the utilization of this compound in the development of new technologies and

therapeutics.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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